![molecular formula C27H24N2O5 B2703642 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione CAS No. 1023515-76-5](/img/structure/B2703642.png)
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C27H24N2O5 and its molecular weight is 456.498. The purity is usually 95%.
BenchChem offers high-quality 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : Various synthesis techniques, including microwave-assisted synthesis, have been explored for compounds similar to the specified chemical, such as the synthesis of 7,9-bis-(arylidene)-4-methyl-2,6,10-triphenyl-2,3-diazaspiro[4,5]dec-3-ene-1,8-dione. These methods offer rapid and high-yield production of diarylidene derivatives (Shroff et al., 2022).
Structural Analysis : In-depth structural analyses, including X-ray crystallography and NMR spectroscopy, have been conducted for similar compounds to determine their molecular configuration and electronic properties. For instance, compounds such as bis(2,4,6-trichlorophenyl)diazomethane have been studied to understand their crystalline-state photoreactions and structural information (Kawano et al., 2007).
Chemical Properties and Reactions
Photochromic and Electrochromic Properties : Some compounds with similar structural features exhibit significant photochromic and electrochromic properties. These materials, like 2,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine, show potential for applications in NIR electrochromic devices due to their ability to change color upon exposure to light or electrical stimulation (Zhao et al., 2014).
Polymerization Applications : Certain related compounds have been utilized in polymerization processes, like the use of nickel(II) and palladium(II) diimine complexes in olefin polymerization. These processes demonstrate the potential of similar compounds in catalyzing and influencing polymer production (Schmid et al., 2001).
Potential Biomedical Applications
Cytotoxicity and Antimicrobial Assays : Compounds of this nature have been investigated for their cytotoxic properties and potential use in antimicrobial assays. For example, a study on palladacycles revealed a correlation between cathepsin B inhibition and cytotoxicity, indicating potential applications in cancer therapy (Spencer et al., 2009).
Antioxidant Properties : Similar compounds have been synthesized and tested for their antioxidant properties. Studies like the synthesis of diphenylmethane derivative bromophenols, including a natural product, showed effective antioxidant power, hinting at possible health-related applications (Balaydın et al., 2010).
Eigenschaften
IUPAC Name |
5-[(2,4-dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-7-5-9-20(13-17)28-25(30)23(15-19-11-12-22(33-3)16-24(19)34-4)26(31)29(27(28)32)21-10-6-8-18(2)14-21/h5-16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWSIVHWUWEBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)C(=O)N(C2=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

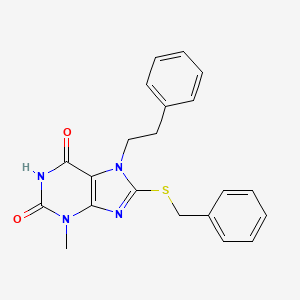

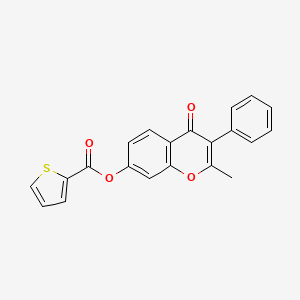
![(E)-3-(2-Chloropyridin-4-yl)-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]prop-2-enamide](/img/structure/B2703565.png)
![1-(3-Chlorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2703566.png)

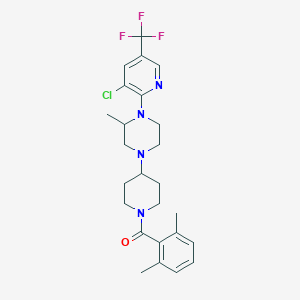

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B2703574.png)
![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703576.png)

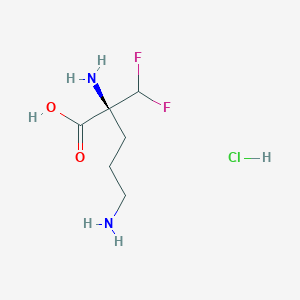
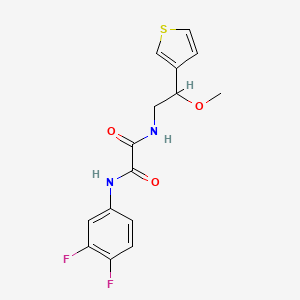
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2703582.png)